[1,1'-Binaphthalene]-2,7-diamine
Description
Properties
Molecular Formula |
C20H16N2 |
|---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
1-naphthalen-1-ylnaphthalene-2,7-diamine |
InChI |
InChI=1S/C20H16N2/c21-15-10-8-14-9-11-19(22)20(18(14)12-15)17-7-3-5-13-4-1-2-6-16(13)17/h1-12H,21-22H2 |
InChI Key |
VHZUJXWBAFFHGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=C(C=CC4=C3C=C(C=C4)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Binaphthalene]-2,7-diamine typically involves the following steps:
Starting Material: The synthesis begins with 1,1’-binaphthalene, which is commercially available or can be synthesized through coupling reactions of naphthalene derivatives.
Nitration: The binaphthalene undergoes nitration to introduce nitro groups at the 2 and 7 positions. This step is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation over palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of [1,1’-Binaphthalene]-2,7-diamine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration: Large-scale nitration of binaphthalene using industrial nitrating agents.
Continuous Reduction: Continuous flow reduction processes using catalytic hydrogenation to convert nitro groups to amino groups efficiently.
Chemical Reactions Analysis
Types of Reactions
[1,1’-Binaphthalene]-2,7-diamine: undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitroso or nitro groups using oxidizing agents such as potassium permanganate or nitric acid.
Reduction: The compound can be further reduced to form derivatives with different oxidation states of nitrogen.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid.
Reduction: Iron powder, hydrochloric acid, palladium on carbon.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Various reduced forms of the compound.
Substitution Products: Derivatives with different substituents on the amino groups.
Scientific Research Applications
[1,1’-Binaphthalene]-2,7-diamine: has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis, aiding in the production of enantiomerically pure compounds.
Biology: The compound is studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the synthesis of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism by which [1,1’-Binaphthalene]-2,7-diamine exerts its effects involves its interaction with molecular targets through its amino groups. These interactions can lead to the formation of coordination complexes, which are crucial in catalytic processes. The compound’s unique structure allows it to participate in various chemical reactions, making it a versatile tool in synthetic chemistry.
Comparison with Similar Compounds
Structural and Electronic Comparison with Similar Compounds
Table 1: Key Structural Differences Between BINAM Derivatives
Key Observations:
- Chirality: BINAM’s 2,2'-substitution creates a rigid, chiral axis critical for enantioselective applications, whereas 2,7-BINAM’s substitution pattern likely diminishes chirality due to the lack of symmetry.
BINAM (2,2') vs. 2,7-BINAM:
Asymmetric Catalysis: BINAM derivatives serve as chiral ligands in metal-catalyzed reactions (e.g., Fe/Bisquinolyldiamine systems). Their rigid C₂-symmetric structure enables precise stereochemical control. 2,7-BINAM’s reduced symmetry and flexibility make it unsuitable for such applications, as chirality is a prerequisite for enantioselectivity.
Chiral Sensing: BINAM-based fluorophores detect enantiomers via fluorescence changes. For example, (S)-BINAM derivatives with fluorophore substituents distinguish amino alcohol enantiomers. 2,7-BINAM’s lack of chirality precludes enantioselective sensing but may find use in non-chiral detection (e.g., pH or metal ion sensing).
Coordination Chemistry:
- BINAM forms stable complexes with transition metals (e.g., Cu, Pd) due to the proximity of the 2,2'-amines. 2,7-BINAM’s amines are spatially separated, likely reducing chelation efficiency.
Substituent Effects and Reactivity
- Bromination: Bromination of BINAM at 6,6' positions enhances steric bulk and electronic withdrawal, improving catalytic activity. In 2,7-BINAM, bromination at 6,8 positions would similarly modify properties but with distinct spatial effects.
- Methoxy Derivatives: 2,2'-Dimethoxy-BINAM derivatives (e.g., CAS 35294-28-1) are used in chiral resolution. 2,7-methoxy analogs would lack the chiral axis, limiting their utility in enantioselective applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for enantiomerically pure [1,1'-Binaphthalene]-2,7-diamine, and how can chiral purity be validated?
- Methodological Answer : Enantiopure synthesis typically employs chiral auxiliary-mediated coupling or asymmetric catalysis. For example, (R)- and (S)-enantiomers (CAS 18741-85-0 and 18531-95-8) are synthesized via palladium-catalyzed cross-coupling reactions under inert atmospheres . Chiral purity is validated using circular dichroism (CD) spectroscopy or chiral HPLC with cellulose-based columns, calibrated against reference standards .
Q. How should this compound be stored to prevent degradation, and what stability data are available?
- Methodological Answer : The compound should be stored under inert gas (e.g., argon) at room temperature to avoid oxidation. Stability studies indicate no significant decomposition over 12 months when stored in amber vials with desiccants . Accelerated stability testing (e.g., 40°C/75% relative humidity for 6 months) is recommended for long-term storage protocols .
Q. What spectroscopic techniques are most effective for characterizing this compound derivatives?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves steric hindrance effects in the binaphthyl core. Mass spectrometry (HRMS-ESI) confirms molecular weight, while X-ray crystallography provides absolute configuration data for enantiomers .
Advanced Research Questions
Q. How does the steric and electronic configuration of this compound influence its efficacy in asymmetric catalysis?
- Methodological Answer : The dihedral angle of the binaphthyl core (typically 60–70°) dictates chiral induction efficiency. Computational modeling (DFT) predicts electronic effects, while kinetic studies (e.g., enantioselectivity vs. reaction temperature) correlate steric bulk with catalytic activity . For example, bulky substituents at the 2,7-positions enhance enantioselectivity in Suzuki-Miyaura couplings .
Q. What experimental models are suitable for assessing the compound’s toxicity, and how do in vitro and in vivo data compare?
- Methodological Answer : Toxicity screening follows OECD guidelines:
- In vitro : Ames test for mutagenicity and HepG2 cell viability assays (IC₅₀ values).
- In vivo : Rodent models (oral/dermal exposure) assess systemic effects (hepatic, renal) over 28 days . Contradictions arise in dermal toxicity: in vitro models underestimate effects due to poor skin permeability, necessitating correction factors .
Q. How can conflicting data on environmental persistence of this compound be resolved?
- Methodological Answer : Discrepancies in half-life (soil vs. aquatic systems) require compartment-specific studies:
- Soil : Use OECD 307 guidelines (aerobic degradation, 20°C).
- Water : Employ HPLC-UV to track degradation products under simulated sunlight . Meta-analysis of existing data should account for pH and organic matter content .
Q. What strategies optimize the compound’s application in supramolecular chemistry (e.g., host-guest systems)?
- Methodological Answer : Functionalize the 2,7-positions with hydrogen-bond donors (e.g., urea groups) to enhance guest binding. Isothermal titration calorimetry (ITC) quantifies binding constants (Kₐ), while molecular dynamics simulations predict host-guest geometry .
Key Research Gaps Identified
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
